N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
312587-65-8
VCID:
VC0429771
InChI:
InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)
SMILES:
CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Molecular Formula:
C19H20N2O2
Molecular Weight:
308.4g/mol
N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
CAS No.: 312587-65-8
Main Products
VCID: VC0429771
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol
CAS No. | 312587-65-8 |
---|---|
Product Name | N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide |
Molecular Formula | C19H20N2O2 |
Molecular Weight | 308.4g/mol |
IUPAC Name | N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)propanamide |
Standard InChI | InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23) |
Standard InChIKey | WGKOQOBKVXZARO-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Canonical SMILES | CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Solubility | 46.3 [ug/mL] |
PubChem Compound | 773625 |
Last Modified | Nov 11 2021 |
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